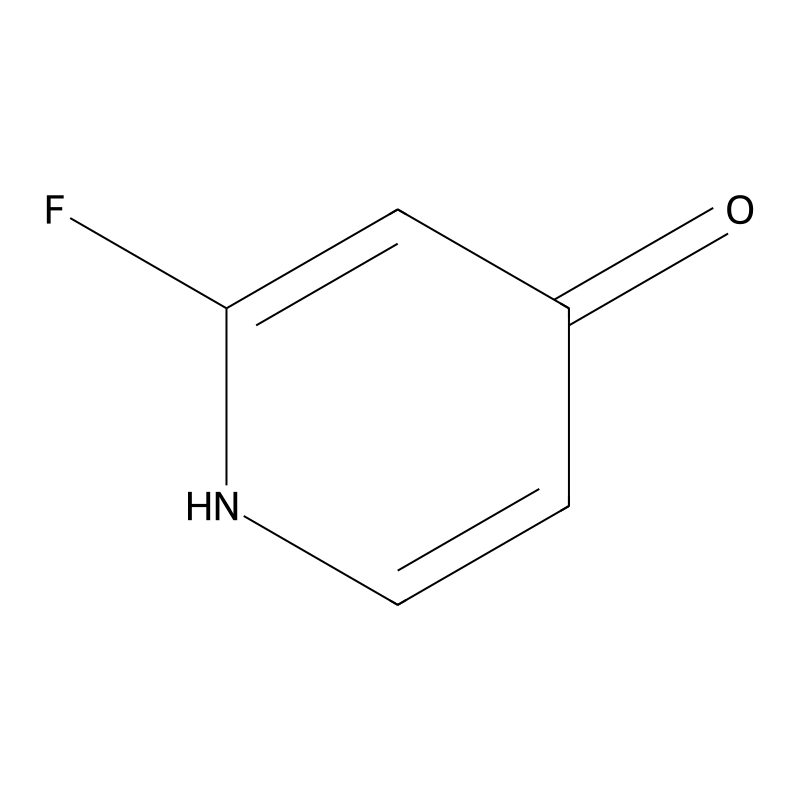

2-Fluoropyridin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoropyridin-4-ol is a fluorinated derivative of pyridine, characterized by the presence of a hydroxyl group and a fluorine atom on the pyridine ring. Its molecular formula is C₅H₄FNO, and it has a molecular weight of 113.09 g/mol. This compound exhibits unique physical and chemical properties due to the electronegativity of the fluorine atom and the functional hydroxyl group, which can engage in hydrogen bonding and influence its reactivity and solubility in various solvents .

Synthesis of Functional Molecules

The presence of a fluorinated pyridine ring and a hydroxyl group makes 2-Fluoropyridin-4-ol a potential building block for the synthesis of more complex molecules with desired properties. Pyridine rings are commonly found in pharmaceuticals and other biologically active compounds . The incorporation of fluorine atoms can often modulate the activity and pharmacokinetic properties of drugs , while the hydroxyl group can participate in various chemical reactions for further functionalization.

Study of Fluorine Interactions

The fluorine atom in 2-Fluoropyridin-4-ol can be a useful tool for studying hydrogen bonding and other non-covalent interactions in biological systems. Fluorine is a small atom with a high electronegativity, which can influence its interactions with surrounding molecules . Research on 2-Fluoropyridin-4-ol could contribute to the understanding of these interactions, which are important in many biological processes.

- Substitution Reactions: The fluorine atom can be replaced by various nucleophiles, such as amines, thiols, and halides, under suitable conditions.

- Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

- Reduction Reactions: This compound can also undergo reduction to yield different derivatives, employing reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products Formed- Substitution Products: Various substituted pyridines depending on the nucleophile used.

- Oxidation Products: Ketones or aldehydes derived from oxidation.

- Reduced Derivatives: Different forms resulting from reduction reactions.

2-Fluoropyridin-4-ol exhibits notable biological activities, including antimicrobial, antifungal, and antiviral properties. Its mechanism of action involves interaction with specific enzymes and proteins, inhibiting their activity. This compound also shows anti-inflammatory and analgesic effects by modulating pro-inflammatory cytokines and other molecular targets, making it a candidate for therapeutic applications .

The synthesis of 2-Fluoropyridin-4-ol can be achieved through several methods:

- Reaction with Water: 2-fluoro-4-pyridyl lithium reacts with water to yield 2-Fluoropyridin-4-ol.

- Protic Solvent Reaction: 2-fluoro-4-pyridyl magnesium bromide reacts with a protic solvent.

- Oxidation of Hydrazine: The oxidation of 2-fluoro-4-pyridyl hydrazine using oxygen can produce this compound.

These methods can be scaled up for industrial applications depending on cost and reagent availability .

2-Fluoropyridin-4-ol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agriculture: Used in the development of agrochemicals due to its biological activity.

- Material Science: Acts as a building block for synthesizing novel materials with specific properties .

Research indicates that 2-Fluoropyridin-4-ol interacts with various biological targets, enhancing its potential as a therapeutic agent. Studies have shown its effectiveness in modulating enzyme activities related to inflammation and infection. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, contributing to its biological efficacy .

Several compounds share structural similarities with 2-Fluoropyridin-4-ol. Here are some notable comparisons:

| Compound | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Fluoropyridine | Lacks hydroxyl group | More reactive due to absence of hydroxyl functionality |

| 4-Fluoropyridine | Fluorine atom at different position | Different reactivity patterns compared to 2-fluorinated analogs |

| 2-Hydroxy-4-methylpyridine | Methyl group instead of fluorine | Exhibits different solubility and reactivity properties |

Uniqueness of 2-Fluoropyridin-4-ol: The combination of both a fluorine atom and a hydroxyl group imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds. This unique structure enhances its utility in scientific research and industrial applications .